molecular formula C17H25N3O B11740969 [(4-ethoxyphenyl)methyl]({[1-(2-methylpropyl)-1H-pyrazol-4-yl]methyl})amine

[(4-ethoxyphenyl)methyl]({[1-(2-methylpropyl)-1H-pyrazol-4-yl]methyl})amine

Cat. No.: B11740969
M. Wt: 287.4 g/mol
InChI Key: SHHNQIMGLMPONW-UHFFFAOYSA-N
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Description

(4-ethoxyphenyl)methyl-1H-pyrazol-4-yl]methyl})amine is a complex organic compound that features both an ethoxyphenyl group and a pyrazolyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-ethoxyphenyl)methyl-1H-pyrazol-4-yl]methyl})amine typically involves multi-step organic reactions. One common approach is to start with the preparation of the 4-ethoxyphenylmethyl halide, which is then reacted with the pyrazolyl derivative under basic conditions to form the desired amine. The reaction conditions often include the use of solvents like dichloromethane or ethanol and bases such as sodium hydroxide or potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(4-ethoxyphenyl)methyl-1H-pyrazol-4-yl]methyl})amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, converting the compound into its corresponding alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur, especially at the ethoxyphenyl group, using reagents like sodium azide or sodium methoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Hydrogen gas, palladium catalyst, ethanol or methanol as solvents.

    Substitution: Sodium azide, sodium methoxide, polar aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products

The major products formed from these reactions include ketones, carboxylic acids, alcohols, amines, and substituted derivatives of the original compound.

Scientific Research Applications

(4-ethoxyphenyl)methyl-1H-pyrazol-4-yl]methyl})amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of (4-ethoxyphenyl)methyl-1H-pyrazol-4-yl]methyl})amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways or modulate receptor signaling pathways, resulting in therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • (4-methoxyphenyl)methyl-1H-pyrazol-4-yl]methyl})amine
  • (4-chlorophenyl)methyl-1H-pyrazol-4-yl]methyl})amine
  • (4-fluorophenyl)methyl-1H-pyrazol-4-yl]methyl})amine

Uniqueness

(4-ethoxyphenyl)methyl-1H-pyrazol-4-yl]methyl})amine is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity. This structural feature may enhance its solubility, stability, and interaction with biological targets compared to similar compounds with different substituents.

Properties

Molecular Formula

C17H25N3O

Molecular Weight

287.4 g/mol

IUPAC Name

1-(4-ethoxyphenyl)-N-[[1-(2-methylpropyl)pyrazol-4-yl]methyl]methanamine

InChI

InChI=1S/C17H25N3O/c1-4-21-17-7-5-15(6-8-17)9-18-10-16-11-19-20(13-16)12-14(2)3/h5-8,11,13-14,18H,4,9-10,12H2,1-3H3

InChI Key

SHHNQIMGLMPONW-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)CNCC2=CN(N=C2)CC(C)C

Origin of Product

United States

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